N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine
Description
N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine: is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and a nitropyridine moiety
Properties
CAS No. |
61963-92-6 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H11N3O4/c1-8-5-11-12(20-7-19-11)6-9(8)15-13-10(16(17)18)3-2-4-14-13/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
LSQDQBQZTULRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC3=C(C=CC=N3)[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the benzodioxole moiety through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-2H-1,3-benzodioxol-5-yl)-1H-1,3-benzodiazol-2-amine
- N-(6-methyl-2H-1,3-benzodioxol-5-yl)ethanediamide
- N-(6-methyl-2H-1,3-benzodioxol-5-yl)-2-[(methylamino)methyl]butanamide
Uniqueness
N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine is unique due to its specific combination of a benzodioxole ring and a nitropyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and functionality.
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